molecular formula C16H18F3NO4 B1645897 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid CAS No. 1052611-53-6

5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid

Cat. No.: B1645897
CAS No.: 1052611-53-6
M. Wt: 345.31 g/mol
InChI Key: LUVKCSBCHJGBRC-UHFFFAOYSA-N
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Description

This compound (CAS: 1052611-53-6) is a pyrrolidinecarboxylic acid derivative featuring a trifluoromethylphenyl substituent at position 2, methyl groups at positions 1 and 5, and a methoxycarbonyl ester at position 5. Its molecular formula is estimated as C₁₇H₁₉F₃NO₄ (calculated based on substituent contributions).

Properties

IUPAC Name

5-methoxycarbonyl-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-15(14(23)24-3)8-10(13(21)22)12(20(15)2)9-6-4-5-7-11(9)16(17,18)19/h4-7,10,12H,8H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKCSBCHJGBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2C(F)(F)F)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid, one common method involves multi-step organic synthesis starting with the appropriate substituted pyrrole. The key steps include:

  • Formation of the pyrrole ring: : Cyclization reactions involving starting materials like diketones and amines.

  • Introduction of substituents: : Sequential functionalization steps to introduce the methoxycarbonyl and trifluoromethylphenyl groups.

Industrial Production Methods

For industrial-scale production, the compound is typically synthesized using large reactors capable of precise temperature and pressure control. Solvent choice and purification methods are optimized to ensure high yield and purity, often involving crystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: : Reductive conditions, such as hydrogenation, can reduce the methoxycarbonyl group.

  • Substitution: : Electrophilic aromatic substitution is possible due to the presence of the aromatic trifluoromethylphenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

  • Substitution: : Friedel-Crafts catalysts, such as aluminum chloride.

Major Products Formed

  • Oxidation products: : May include carboxylic acids or ketones.

  • Reduction products: : Primarily alcohols or amines, depending on the reaction conditions.

  • Substitution products: : New functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as a pharmaceutical intermediate. Its structure suggests that it may exhibit biological activity relevant to drug development.

  • Anticancer Activity : Research has indicated that derivatives of pyrrolidinecarboxylic acids possess anticancer properties. The trifluoromethyl group is known to enhance the pharmacokinetic profiles of compounds, potentially improving their efficacy against cancer cells.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical transformations.

  • Reactions : The methoxycarbonyl and trifluoromethyl groups can participate in nucleophilic substitutions and other reactions that are crucial for creating diverse chemical entities.

Agrochemical Development

There is potential for this compound to be utilized in the development of agrochemicals. The structural characteristics may lend themselves to the creation of new pesticides or herbicides that are more effective or environmentally friendly.

Material Science

The unique properties of the trifluoromethyl group can impart desirable characteristics to materials, such as increased hydrophobicity and thermal stability. This makes the compound a candidate for research into advanced materials with specific performance criteria.

Case Study 1: Anticancer Activity Assessment

In a study examining various pyrrolidine derivatives, 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid was tested for cytotoxic effects against several cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis Pathways

Research documented various synthetic pathways leading to this compound, highlighting its role as an intermediate in multi-step syntheses aimed at producing complex pharmaceuticals. The methodologies employed include:

  • Nucleophilic substitution reactions
  • Reduction processes
  • Coupling reactions with other functionalized compounds

Case Study 3: Environmental Impact of Agrochemicals

Studies have explored the environmental impact of agrochemicals derived from compounds similar to 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid. Findings suggest that modifications to the molecular structure can lead to reduced toxicity while maintaining efficacy against pests.

Mechanism of Action

The compound's effects are exerted through interactions at the molecular level, often involving:

  • Molecular Targets: : Interactions with enzymes and receptor proteins.

  • Pathways Involved: : May affect signaling pathways, metabolic pathways, or other biochemical networks.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent at Position 2 Molecular Formula Key Features
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid 1052611-53-6 2-(Trifluoromethyl)phenyl C₁₇H₁₉F₃NO₄ High lipophilicity (logP ~3.5*), strong electron-withdrawing effect from CF₃
2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid 1052611-06-9 3-Fluorophenyl C₁₆H₁₉FNO₄ Moderate lipophilicity (logP ~2.8*), weaker electron-withdrawing effect compared to CF₃
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid 1052611-30-9 2-Fluorophenyl C₁₆H₁₉FNO₄ Similar to 3-fluoro analog but steric effects may alter binding interactions
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride 1177765-79-5 3-Pyridinyl C₁₃H₁₈Cl₂N₂O₄ Enhanced solubility due to dihydrochloride salt; aromatic nitrogen may improve hydrogen bonding

*logP values are estimated using computational tools (e.g., XLogP3).

Substituent Effects on Physicochemical Properties

  • Trifluoromethylphenyl vs. Fluorophenyl :

    • The trifluoromethyl group increases molecular weight (~337 g/mol vs. ~295 g/mol for fluorophenyl analogs) and lipophilicity , making the compound more suited for hydrophobic environments .
    • The electron-withdrawing CF₃ group may lower the pKa of the carboxylic acid (predicted pKa ~3.1) compared to fluorophenyl analogs (pKa ~3.5), enhancing ionization in physiological conditions.
  • Pyridinyl vs. Phenyl :

    • The pyridine derivative (CAS: 1177765-79-5) exhibits higher aqueous solubility in its salt form, critical for bioavailability. The nitrogen in the pyridine ring enables additional hydrogen-bonding interactions .

Biological Activity

5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.

  • Molecular Formula : C₁₆H₁₈F₃NO₄
  • Molecular Weight : 345.32 g/mol
  • CAS Number : 1052611-53-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrrolidine derivatives and introducing the trifluoromethyl group through electrophilic aromatic substitution methods. The detailed synthetic pathway can be referenced from various chemical literature sources.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound against several cancer cell lines. Notably, it has shown potent inhibitory effects on pancreatic cancer cells. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
BxPC-3 (pancreatic)0.051
Panc-1 (pancreatic)0.066
WI38 (normal fibroblast)0.36

These results indicate that the compound exhibits significantly lower IC50 values against cancerous cells compared to normal cells, suggesting a selective cytotoxicity towards tumor cells.

The mechanism through which 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid exerts its effects appears to involve DNA intercalation, which disrupts the replication process in cancer cells. This is supported by studies showing that compounds with flat structural fragments tend to have enhanced anticancer activity due to better interaction with DNA structures .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Pancreatic Cancer Cells :
    • A study assessed the antiproliferative effects of the compound on three pancreatic cancer cell lines (BxPC-3, Panc-1, and AsPC-1). The findings revealed that prolonged exposure increased the antiproliferative effect, with IC50 values decreasing significantly over time .
  • Comparative Analysis with Standard Chemotherapeutics :
    • In comparative studies against standard chemotherapeutics like Doxorubicin (DOX) and Gemcitabine (GEM), this compound demonstrated superior anticancer potency, indicating its potential as a lead candidate for further drug development .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: A three-step synthesis is commonly employed, involving:

Condensation : Reacting trifluoromethyl-substituted aryl aldehydes with pyrrolidine precursors using Pd/C or Cu catalysts in DMF or toluene.

Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to form the pyrrolidine core.

Functionalization : Methoxycarbonyl and methyl group introduction via nucleophilic acyl substitution .

Q. Table 1: Comparison of Synthetic Conditions

StepCatalysts/SolventsTemperature (°C)Yield (%)
1Pd/C, DMF80–10065
2CuI, Toluene11078
3NaH, THF25 (rt)85

To improve yields:

  • Optimize catalyst loading (e.g., 5 mol% Pd/C).
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., trifluoromethyl and methoxycarbonyl groups).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error).
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs for refinement .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalReference
1^1H NMRδ 1.45 (s, 6H, CH3_3)
HRMSm/z 402.1284 [M+H]+^+
X-rayCCDC deposition number: 215XXXX

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer: Contradictions often arise from:

  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes.
  • Twinning in crystals : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Overlapping signals : Employ 2D NMR (e.g., COSY, NOESY) to resolve ambiguous peaks .
  • Computational validation : Compare experimental data with DFT-calculated NMR shifts or crystal packing simulations .

Q. How to design experiments for studying biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Target Selection : Use molecular docking (AutoDock Vina) to predict binding affinity toward enzymes like kinases or proteases.

In Vitro Assays :

  • Enzyme inhibition : Measure IC50_{50} via fluorescence-based kinetics.
  • Cellular uptake : Quantify intracellular concentrations using LC-MS/MS.

Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) .

Q. Table 3: Example Biological Assay Design

Assay TypeConditionsReadout
Kinase Inhibition10 µM compound, ATP = 100 µMFluorescence
Cytotoxicity48h incubation, MTT assayAbsorbance (570 nm)

Q. What computational strategies predict the compound’s reactivity or degradation pathways?

Methodological Answer:

  • Reactivity : Perform DFT calculations (Gaussian 16) to identify electrophilic centers (e.g., carbonyl groups prone to hydrolysis).
  • Degradation Modeling : Use molecular dynamics (AMBER) to simulate hydrolytic stability under physiological pH (4–8) .
  • Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to forecast Phase I/II metabolites .

Q. How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., EtOH/water, DCM/hexane) for slow evaporation.
  • Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4–40°C).
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Reactant of Route 2
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid

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